1-Cyclopentylcyclopropanamine
Overview
Description
1-Cyclopentylcyclopropanamine is an organic compound with the molecular formula C8H15N. It belongs to the class of amines, characterized by the presence of an amino group attached to a cyclopropane ring substituted with a cyclopentyl group.
Preparation Methods
The synthesis of 1-Cyclopentylcyclopropanamine can be achieved through several methods:
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Alkylation of Amines: : One common method involves the alkylation of cyclopropylamine with cyclopentyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating the nucleophilic substitution reaction .
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Cyclopropanation Reactions: : Another approach involves the cyclopropanation of cyclopentylamines using diazo compounds or carbenes. This method can be catalyzed by transition metals such as rhodium or copper, which promote the formation of the cyclopropane ring .
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Industrial Production: : Industrially, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. This method allows for better control over reaction parameters, leading to higher purity and efficiency .
Chemical Reactions Analysis
1-Cyclopentylcyclopropanamine undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically yield cyclopentylcyclopropanone as the major product.
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Reduction: : Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst. This reaction converts the amine to the corresponding cyclopentylcyclopropane.
Scientific Research Applications
1-Cyclopentylcyclopropanamine has several applications in scientific research:
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Medicinal Chemistry: : The compound is studied for its potential as a lysine-specific demethylase-1 (LSD1) inhibitor. Inhibition of LSD1 has implications in the treatment of diseases such as schizophrenia, Alzheimer’s disease, and certain cancers .
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Materials Science: : Due to its unique structural properties, this compound is explored as a building block for the synthesis of novel polymers and materials with enhanced mechanical and thermal properties .
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Biological Research: : The compound is used in studies investigating the role of cyclopropane-containing amino acids in protein structure and function. These studies provide insights into the conformational stability and folding of proteins .
Mechanism of Action
The mechanism of action of 1-Cyclopentylcyclopropanamine involves its interaction with specific molecular targets:
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LSD1 Inhibition: : The compound binds to the active site of LSD1, inhibiting its demethylase activity. This inhibition leads to an increase in histone methylation, which can alter gene expression and affect cellular processes .
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Protein Interaction: : In biological systems, this compound can interact with proteins containing cyclopropane rings, influencing their stability and function. This interaction is crucial for understanding the role of cyclopropane-containing amino acids in protein dynamics .
Comparison with Similar Compounds
1-Cyclopentylcyclopropanamine can be compared with other cyclopropanamine derivatives:
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1-Cyclopropylcyclopropanamine: : This compound has a similar structure but lacks the cyclopentyl group. It exhibits different reactivity and biological activity due to the absence of the bulky cyclopentyl substituent .
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Cyclopropylamine: : A simpler compound with only a cyclopropane ring attached to the amino group. It serves as a precursor for the synthesis of more complex cyclopropanamine derivatives .
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Cyclopentylamine: : This compound contains a cyclopentyl group attached to the amino group but lacks the cyclopropane ring. It is used in the synthesis of various pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
1-cyclopentylcyclopropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c9-8(5-6-8)7-3-1-2-4-7/h7H,1-6,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWARWUMUEVDPCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2(CC2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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